

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *2-Chloro-5-fluoro-4-hydrazinylpyrimidine*

Cat. No.: *B1487824*

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In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a paramount objective for developing targeted therapeutics. Within this context, **2-Chloro-5-fluoro-4-hydrazinylpyrimidine** hydrochloride has emerged as a critical chemical intermediate. Its strategic arrangement of reactive sites—a nucleophilic hydrazinyl group and an electrophilic C2-chloro substituent on a fluorine-decorated, electron-deficient pyrimidine core—renders it an exceptionally versatile scaffold. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and profound application in constructing pyrazolo[3,4-d]pyrimidine cores, a privileged structure in numerous approved and investigational kinase inhibitors.^{[1][2][3]} This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic and medicinal chemistry programs.

PART 1: Core Physicochemical and Safety Profile

A thorough understanding of a reagent's fundamental properties and safety requirements is the bedrock of its effective and safe utilization in a laboratory setting.

Physicochemical Data

The essential identification and property data for **2-Chloro-5-fluoro-4-hydrazinylpyrimidine** are summarized below. Note that properties are often reported for the free base. The hydrochloride salt is typically employed to improve the compound's stability and handling characteristics.

Property	Value	Source
IUPAC Name	(2-chloro-5-fluoropyrimidin-4-yl)hydrazine hydrochloride	PubChem[4]
CAS Number	1314936-62-3	PubChem[4]
Molecular Formula	C ₄ H ₄ ClFN ₄ · HCl	Derived
Molecular Weight	162.55 g/mol (Free Base)[4][5]	PubChem, Bide Pharm[4][5]
Canonical SMILES	C1=C(C(=NC(=C1F)N)Cl)N	PubChem[4]
InChI Key	IMVXJKCVBDUKOZ-UHFFFAOYSA-N	PubChem[4]
Appearance	Off-white to light yellow solid	Typical Supplier Data
Purity	≥95%	Apollo Scientific[6]

Safety, Handling, and Storage

GHS Hazard Classification: As a reactive chemical intermediate, **2-Chloro-5-fluoro-4-hydrazinylpyrimidine** hydrochloride must be handled with appropriate precautions.

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]
- Pictograms: GHS07 (Exclamation Mark).[4]

Recommended Handling Protocol:

- Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7][8] Ensure that an eyewash station and safety shower are readily accessible.[7]
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][9]

- Handling Practices: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

Storage:

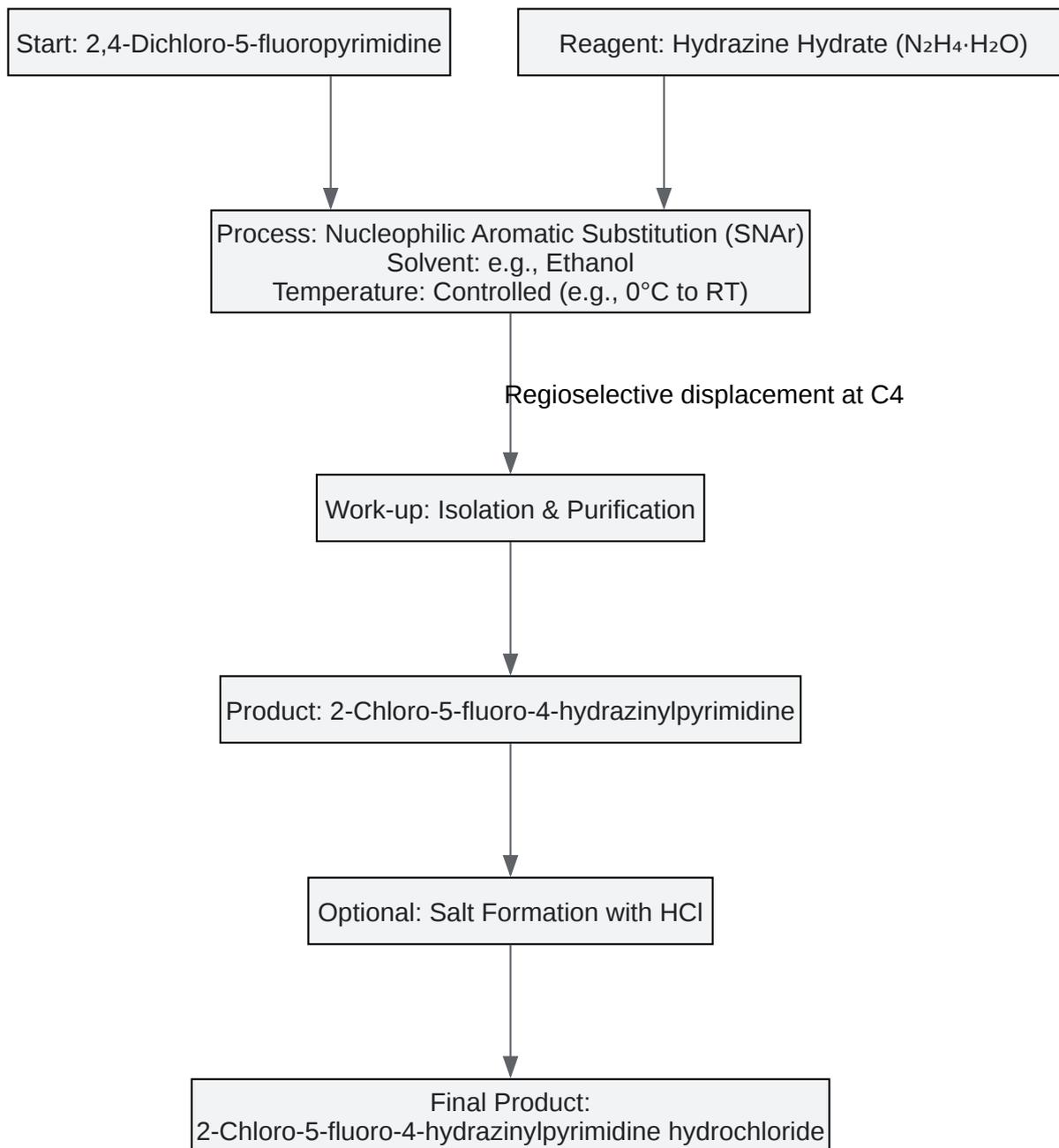
- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9]
- Keep away from strong oxidizing agents and strong bases.[7]

PART 2: Synthesis and Mechanistic Rationale

The synthesis of **2-Chloro-5-fluoro-4-hydrazinylpyrimidine** is a direct and efficient process, predicated on the principles of nucleophilic aromatic substitution (S_NAr) on an electron-deficient heterocyclic ring.

Synthetic Workflow Overview

The standard laboratory preparation involves the regioselective displacement of a chlorine atom from 2,4-dichloro-5-fluoropyrimidine using hydrazine hydrate. The C4 position is significantly more activated towards nucleophilic attack than the C2 position due to the cumulative electron-withdrawing effects of the adjacent nitrogen and the C5-fluoro substituent. This differential reactivity allows for a selective mono-substitution.



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Caption: Synthesis workflow for **2-Chloro-5-fluoro-4-hydrazinylpyrimidine HCl**.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted based on laboratory-specific conditions and scale.

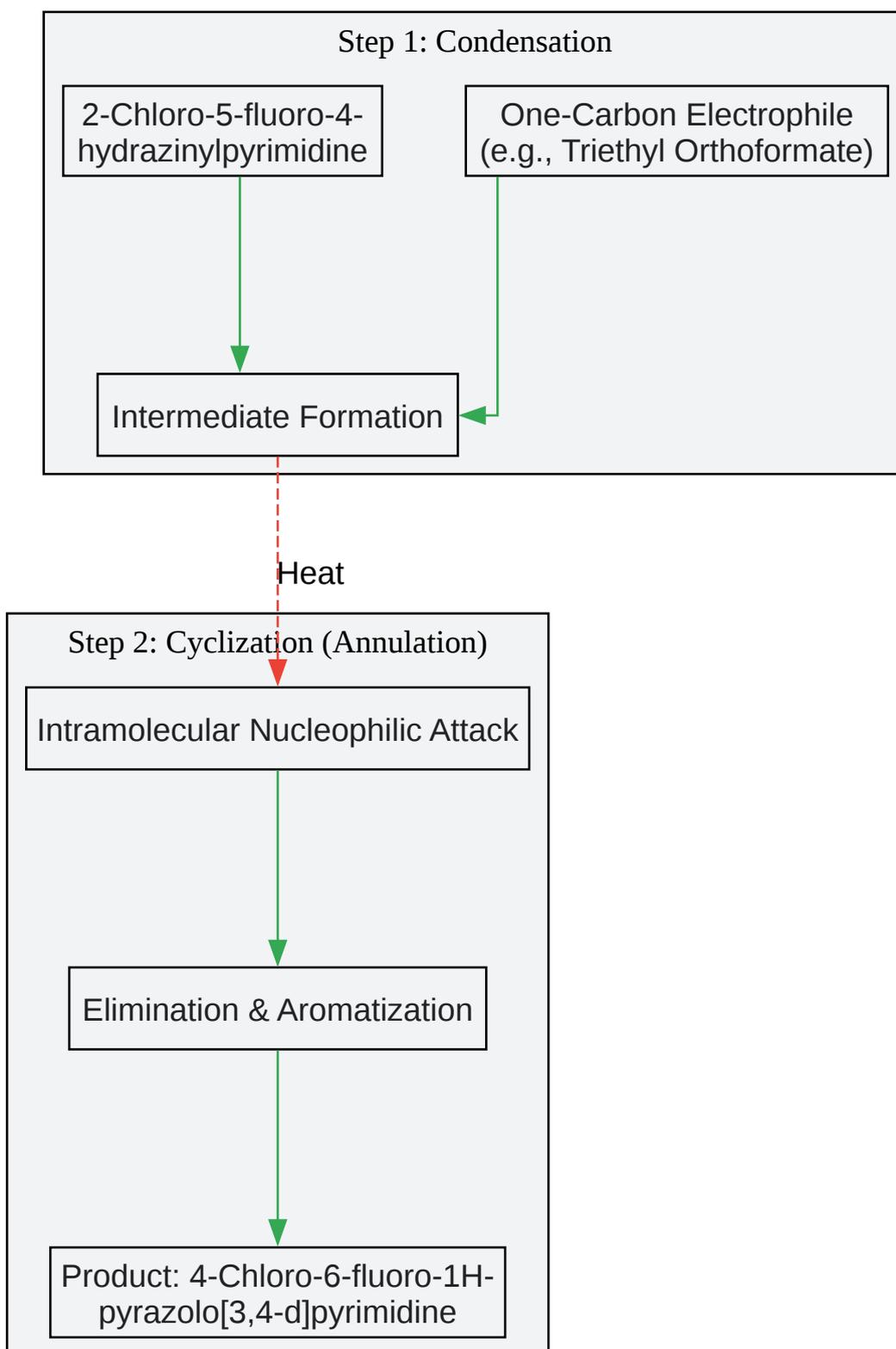
- **Setup:** To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and a suitable solvent such as ethanol or isopropanol. Cool the mixture to 0-5 °C in an ice bath.
- **Reagent Addition:** Slowly add hydrazine hydrate (1.0 - 1.2 eq), either neat or as a solution in the same solvent, via the dropping funnel over 30-60 minutes.
 - **Causality:** The slow, controlled addition is critical to manage the exothermic reaction and prevent di-substitution, thereby maximizing the yield of the desired mono-hydrazinyl product.
- **Reaction:** After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.
- **Isolation:** The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with cold solvent to remove unreacted starting materials and by-products.
- **Purification:** If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
- **Salt Formation (Optional but Recommended):** To prepare the hydrochloride salt for improved stability, the isolated free base can be suspended in a solvent like diethyl ether or isopropanol and treated with a solution of HCl (e.g., 2M HCl in diethyl ether) until the mixture is acidic. The resulting hydrochloride salt is then collected by filtration, washed with ether, and dried under vacuum.

PART 3: Reactivity and Application in Pyrazolo[3,4-d]pyrimidine Synthesis

The true value of **2-Chloro-5-fluoro-4-hydrazinylpyrimidine** lies in its ability to serve as a linchpin for the construction of the pyrazolo[3,4-d]pyrimidine scaffold. This fused heterocyclic system is a bioisostere of purine and a core component of many kinase inhibitors.[1][2][3]

The Key Transformation: Annulation to a Fused Ring System

The synthetic utility stems from a condensation and subsequent intramolecular cyclization reaction. The terminal nitrogen of the hydrazinyl group acts as a nucleophile, reacting with a one-carbon electrophile (such as triethyl orthoformate or formamide). This reaction forms an intermediate which readily undergoes intramolecular cyclization via nucleophilic attack of the pyrimidine ring nitrogen onto the newly formed electrophilic center, followed by elimination to yield the aromatic pyrazolo[3,4-d]pyrimidine core.



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Caption: Key reaction pathway from the starting material to the pyrazolopyrimidine core.

Mechanism and Field-Proven Insights

- **Why it Works:** This annulation is thermodynamically driven by the formation of a stable, aromatic fused heterocyclic system. The pyrazolo[3,4-d]pyrimidine structure mimics the natural purine bases (adenine, guanine), allowing molecules derived from it to effectively compete for the ATP-binding site of various protein kinases.[\[1\]](#)[\[3\]](#)
- **Significance in Drug Development:** The chlorine atom at the C4 position of the newly formed pyrazolo[3,4-d]pyrimidine is now primed for further S_NAr reactions. This allows for the introduction of various side chains and pharmacophores, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This is a common strategy in the synthesis of targeted cancer therapies.[\[10\]](#)

Conclusion

2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride is far more than a simple chemical reagent; it is a purpose-built molecular tool designed for efficiency and versatility in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable reactivity make it an invaluable precursor for the rapid assembly of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. For drug discovery teams, mastering the use of this intermediate provides a reliable and scalable pathway to novel and potentially life-saving therapeutics.

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- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1487824#2-chloro-5-fluoro-4-hydrazinylpyrimidine-hydrochloride-properties>]

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